molecular formula C13H13ClIN5O2 B15009298 [4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester

[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester

Cat. No.: B15009298
M. Wt: 433.63 g/mol
InChI Key: HPZFWDCPVYRSNA-UHFFFAOYSA-N
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Description

ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE is a complex organic compound with the molecular formula C10H9ClINO3 It is known for its unique structure, which includes a triazine ring substituted with chloro and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE typically involves multiple steps. One common method includes the reaction of 4-chloro-6-[(4-iodophenyl)amino]-1,3,5-triazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE involves its interaction with specific molecular targets. The triazine ring and substituted groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({4-CHLORO-6-[(4-IODOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ACETATE is unique due to its specific combination of a triazine ring with chloro and iodophenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H13ClIN5O2

Molecular Weight

433.63 g/mol

IUPAC Name

ethyl 2-[[4-chloro-6-(4-iodoanilino)-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C13H13ClIN5O2/c1-2-22-10(21)7-16-12-18-11(14)19-13(20-12)17-9-5-3-8(15)4-6-9/h3-6H,2,7H2,1H3,(H2,16,17,18,19,20)

InChI Key

HPZFWDCPVYRSNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)I

Origin of Product

United States

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